molecular formula C57H70N12O9S2 B1663551 Ccris 6495 CAS No. 103222-11-3

Ccris 6495

Cat. No. B1663551
M. Wt: 1131.4 g/mol
InChI Key: SWXOGPJRIDTIRL-UHFFFAOYSA-N
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Description

Vapreotide is a synthetic cyclic octapeptide analogue of somatostatin . It has the molecular formula C57H70N12O9S2 and a molecular weight of 1131.4 g/mol. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Scientific Research Applications

Big Science Research Infrastructures

Big Science Research Infrastructures (BSRIs) like Ccris 6495 are significant sources of deep technology with potential applications across various industries. However, aligning their scientific mission with technological risks and market uncertainties poses challenges. The ATTRACT project, funded by the European Commission's Horizon 2020 program, provided financial resources and facilitated relationships with industrial partners, promoting applications of BSRI technologies in domains outside their immediate scope (Wareham et al., 2021).

Classroom Communication Systems in Science Education

Classroom Communication Systems (CCSs) have been employed to enhance dialogue and conceptual understanding in large science classes. They offer immediate feedback on concept tests and manage peer and class discussions, leading to improvements in conceptual reasoning (Nicol & Boyle, 2003).

Enhancing Chemical Understanding and Graphing Skills

In the context of chemical education, the Case-based Computerized Laboratory (CCL) environment integrates computerized experiments with an emphasis on scientific inquiry. It significantly improves students' graphing skills and chemical understanding, especially among those with lower academic levels (Dori & Sasson, 2008).

Collaborative Creativity Learning in Natural Science

The Collaborative Creativity Learning (CCL) model, integrated with PhET simulation, has proven effective in enhancing students' scientific creativity in natural science lessons. It is practical and reliable, indicating a significant increase in students' scientific creativity (Astutik & Prahani, 2018).

Addressing Social Concerns in Scientific Research

Scientific research, including areas like Ccris 6495, is pivotal in shaping technological trajectories. Addressing social concerns through research processes is an overlooked opportunity. Initiatives aim to guide research and development in ways that respect societal concerns, especially in emerging fields like genomics and nanotechnology (Schuurbiers & Fisher, 2009).

Role of Science in Society

Scientific research, such as that conducted through Ccris 6495, probes the universe's mysteries and creates applications and technologies benefiting humanity. It plays a critical role in societal development and wealth creation (Press, 2013).

Aerosol Particle Properties for Climate Research

Research using Cloud Condensation Nuclei (CCN) number concentrations alongside particle number size distributions and chemical composition contributes to understanding aerosol-cloud interactions, a key factor in anthropogenic climate forcing (Schmale et al., 2017).

Carbon Dioxide Capture and Utilization

The increasing CO2 concentration and its impact on global warming have highlighted the significance of CO2 capture and utilization (CCU). Research in this area is essential for developing advanced techniques for CO2 capture and utilization in industrial applications (Gao et al., 2020).

Development of Novel Materials

Research in the development of novel materials, including nanomaterials, is crucial for advancements in various industries, particularly in electronics and technology (Cushing, Kolesnichenko, & O'Connor, 2004).

Tokamak Plasmas in Fusion Research

Tokamak plasmas play a significant role in fusion research, an area critical for future energy solutions. Understanding poloidal and toroidal flows in tokamak plasmas is essential for advancing fusion technology (McClements & Hole, 2010).

properties

IUPAC Name

10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXOGPJRIDTIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H70N12O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapreotida

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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